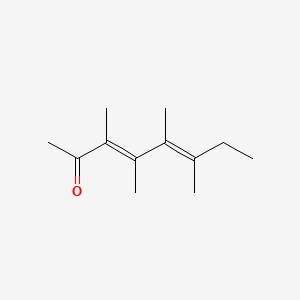

3,4,5,6-Tetramethylocta-3,5-dien-2-one

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

84682-16-6 |

|---|---|

Molecular Formula |

C12H20O |

Molecular Weight |

180.29 g/mol |

IUPAC Name |

(3E,5E)-3,4,5,6-tetramethylocta-3,5-dien-2-one |

InChI |

InChI=1S/C12H20O/c1-7-8(2)9(3)10(4)11(5)12(6)13/h7H2,1-6H3/b9-8+,11-10+ |

InChI Key |

FRZSBCAQKUEFDA-BNFZFUHLSA-N |

Isomeric SMILES |

CC/C(=C(\C)/C(=C(\C)/C(=O)C)/C)/C |

Canonical SMILES |

CCC(=C(C)C(=C(C)C(=O)C)C)C |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 3,4,5,6 Tetramethylocta 3,5 Dien 2 One and Its Analogues

Development of Novel Synthetic Pathways

The construction of the sterically congested tetrasubstituted diene framework of 3,4,5,6-tetramethylocta-3,5-dien-2-one requires robust and highly selective synthetic methods. This section details several key strategies for the formation of the requisite carbon-carbon bonds.

Carbon-Carbon Bond Formation Strategies (e.g., Wittig, Horner-Wadsworth-Emmons, Aldol (B89426) Condensations leading to dienones)

Wittig Reaction: The Wittig reaction is a cornerstone of alkene synthesis, involving the reaction of a phosphonium (B103445) ylide with an aldehyde or ketone. organic-chemistry.orgumass.edu However, its application to the synthesis of tetrasubstituted alkenes is often limited due to the steric hindrance of the reactants, which can lead to low yields. libretexts.orgbeilstein-journals.org For a molecule like this compound, a potential Wittig approach could involve the reaction of a phosphorus ylide derived from 3,4-dimethylhexan-2-one with a suitable carbonyl compound. However, the sterically demanding nature of both the ylide and the ketone would likely make this a challenging transformation.

Horner-Wadsworth-Emmons (HWE) Reaction: The Horner-Wadsworth-Emmons (HWE) reaction, a modification of the Wittig reaction, employs phosphonate (B1237965) carbanions, which are generally more nucleophilic and less basic than their phosphonium ylide counterparts. acs.orgwikipedia.org This often translates to better reactivity with hindered ketones and a high degree of stereoselectivity, typically favoring the formation of (E)-alkenes. wikipedia.orgnrochemistry.com The HWE reaction is therefore a more promising strategy for the synthesis of tetrasubstituted alkenes. nrochemistry.com A diastereoselective HWE reaction has been successfully employed for the synthesis of tetrasubstituted alkenes with an axis of chirality, highlighting its potential for controlling stereochemistry in sterically congested systems. benthamdirect.comingentaconnect.com

A plausible HWE approach to a precursor of the target molecule could involve the reaction of a phosphonate ester, such as diethyl (1,2-dimethyl-3-oxobutyl)phosphonate, with 3-methyl-2-pentanone (B1360105). The resulting α,β-unsaturated ketone could then be further elaborated to the dienone.

Aldol Condensation: The aldol condensation is a fundamental carbon-carbon bond-forming reaction that produces β-hydroxy carbonyl compounds, which can be subsequently dehydrated to yield α,β-unsaturated carbonyls. acs.org The reaction can be catalyzed by either acid or base and is a powerful tool for the construction of enones. ucl.ac.uk For the synthesis of a dienone like this compound, a directed aldol condensation between two different ketone molecules could be envisioned. For instance, the enolate of 3-methyl-2-pentanone could be reacted with 3,4-dimethyl-2-pentanone, followed by dehydration. However, controlling the regioselectivity of enolate formation and the subsequent condensation in the case of two enolizable ketones presents a significant synthetic hurdle. The thermodynamic stability of the conjugated dienone product would be a driving force for the dehydration step. ucl.ac.uk

| Method | Description | Applicability to Tetrasubstituted Dienones | Key Challenges |

|---|---|---|---|

| Wittig Reaction | Reaction of a phosphonium ylide with an aldehyde or ketone to form an alkene. organic-chemistry.orgumass.edu | Limited due to steric hindrance, often resulting in low yields for tetrasubstituted alkenes. libretexts.orgbeilstein-journals.org | Overcoming steric repulsion between the ylide and the carbonyl compound. |

| Horner-Wadsworth-Emmons Reaction | Reaction of a phosphonate carbanion with an aldehyde or ketone, typically yielding (E)-alkenes with high stereoselectivity. acs.orgwikipedia.org | More effective than the Wittig reaction for hindered systems and has been used for the synthesis of tetrasubstituted alkenes. nrochemistry.combenthamdirect.comingentaconnect.com | Synthesis of the required phosphonate precursors. |

| Aldol Condensation | Reaction of an enolate with a carbonyl compound to form a β-hydroxy carbonyl, followed by dehydration to an enone. acs.org | A potential route to the dienone backbone, but challenging for sterically hindered, cross-condensation reactions. | Controlling regioselectivity and avoiding self-condensation products. |

Cross-Coupling Reactions for Diene Construction

Palladium-catalyzed cross-coupling reactions are powerful tools for the construction of carbon-carbon bonds and have been successfully applied to the synthesis of stereodefined dienes and polyenes. storkapp.me

Suzuki-Miyaura Coupling: The Suzuki-Miyaura coupling involves the reaction of an organoboron compound with an organic halide or triflate in the presence of a palladium catalyst and a base. nrochemistry.comacs.org This methodology has been employed in the stereoselective synthesis of tetrasubstituted alkenes. acs.orgacs.orgacs.orgnih.gov For the synthesis of this compound, a convergent approach could involve the coupling of a vinyl boronic ester with a vinyl halide. For instance, the Suzuki-Miyaura coupling of (E)-(3,4-dimethylpent-2-en-2-yl)boronic acid with (Z)-4-bromo-3-methylpent-3-en-2-one could potentially construct the desired dienone framework.

Stille Coupling: The Stille coupling utilizes an organotin reagent and an organic halide or triflate, catalyzed by a palladium complex. storkapp.mefiveable.me It is known for its tolerance of a wide range of functional groups. A Stille coupling approach could be analogous to the Suzuki-Miyaura strategy, employing a vinyl stannane (B1208499) in place of the vinyl boronic acid.

Negishi Coupling: The Negishi coupling employs an organozinc reagent in a palladium- or nickel-catalyzed reaction with an organic halide or triflate. rsc.orgacs.orgrsc.org This method is also highly effective for the formation of C(sp²)-C(sp²) bonds and could be applied to the synthesis of the tetrasubstituted diene core of the target molecule. acs.org

| Cross-Coupling Reaction | Organometallic Reagent | Electrophile | Catalyst | Key Features |

|---|---|---|---|---|

| Suzuki-Miyaura Coupling | Organoboron (e.g., boronic acid or ester) | Organic halide or triflate | Palladium | Mild reaction conditions, high functional group tolerance, commercially available reagents. nrochemistry.comacs.org |

| Stille Coupling | Organotin (stannane) | Organic halide or triflate | Palladium | Tolerates a wide variety of functional groups, but tin reagents are toxic. storkapp.mefiveable.me |

| Negishi Coupling | Organozinc | Organic halide or triflate | Palladium or Nickel | High reactivity of organozinc reagents, but they are sensitive to air and moisture. rsc.orgacs.orgrsc.org |

Olefination Reactions and Dienone Formation

Olefination reactions are a broad class of reactions that form carbon-carbon double bonds. The Wittig and HWE reactions, discussed previously, are prominent examples. The final step in a synthesis of this compound could involve an olefination to introduce one of the double bonds. For example, a precursor ketone could be converted to the dienone via a Wittig or HWE reaction with an appropriate phosphorane or phosphonate ester. The choice of olefination strategy would be critical in determining the stereochemical outcome of the final double bond.

Stereoselective Synthesis of this compound Isomers

The presence of multiple stereocenters and the potential for E/Z isomerism in the diene system of this compound necessitates the use of stereoselective synthetic methods to access specific isomers.

Asymmetric Synthesis Approaches

Asymmetric synthesis aims to produce a single enantiomer of a chiral molecule. This can be achieved through the use of chiral catalysts, chiral reagents, or chiral auxiliaries. nih.gov

A chiral auxiliary is a stereogenic group that is temporarily incorporated into a substrate to direct the stereochemical outcome of a subsequent reaction. organic-chemistry.orgwikipedia.org After the desired transformation, the auxiliary is removed, yielding the enantiomerically enriched product. nih.gov

Oxazolidinones, popularized by David A. Evans, are a class of highly effective chiral auxiliaries, particularly in asymmetric aldol reactions. organic-chemistry.org By attaching an oxazolidinone to a carboxylic acid derivative, the resulting N-acyl oxazolidinone can be enolized and reacted with an aldehyde to give aldol adducts with high diastereoselectivity. acs.org This strategy could be adapted for the synthesis of chiral precursors to this compound. For example, an N-acyl oxazolidinone derived from propanoic acid could be alkylated in a stereocontrolled manner to introduce the methyl groups at the 4 and 5 positions. Subsequent elaboration of this chiral fragment could lead to the desired dienone isomer.

The general principle involves the chiral auxiliary sterically blocking one face of the enolate, leading to a preferential attack of the electrophile from the less hindered face. acs.org The predictability and high levels of stereocontrol offered by chiral auxiliaries make them a powerful tool in the synthesis of complex molecules with multiple stereocenters. nih.govresearchgate.net

| Chiral Auxiliary | Application | Mechanism of Stereocontrol | Example Reference |

|---|---|---|---|

| Oxazolidinones (Evans Auxiliaries) | Asymmetric Aldol Reactions, Alkylations | Steric hindrance from the auxiliary directs the approach of the electrophile to one face of the enolate. | acs.orgorganic-chemistry.org |

| Camphorsultam | Asymmetric Diels-Alder, Alkylations | The rigid bicyclic structure of the camphor (B46023) backbone provides a well-defined chiral environment. | researchgate.net |

| Pseudoephedrine | Asymmetric Alkylations | Forms a chiral enolate that reacts with high diastereoselectivity. | wikipedia.org |

Chiral Catalyst-Driven Enantioselective Synthesis

The enantioselective synthesis of chiral molecules is a cornerstone of modern pharmaceutical and fine chemical production. nih.gov For a molecule like this compound, which possesses stereogenic centers, the development of catalytic asymmetric methods is of high importance. Chiral catalysts, particularly those based on transition metals, have been widely used to achieve high levels of enantioselectivity in a variety of chemical transformations. nih.govnih.gov

Recent advancements have seen the development of rhodium-based chiral catalysts for the C-H functionalization of cyclohexadiene derivatives, leading to the synthesis of triarylmethanes with high enantioselectivity. nih.gov While a different class of molecule, the principles of using a chiral dirhodium tetracarboxylate catalyst could be conceptually applied to the asymmetric synthesis of dienones. For instance, a prochiral precursor to this compound could potentially be desymmetrized using a chiral catalyst to introduce the desired stereochemistry.

Furthermore, the use of chiral selenide (B1212193) catalysts has been shown to be effective in the enantioselective synthesis of trifluoromethylthiolated tetrahydronaphthalenes. d-nb.info This approach, which involves the merging of desymmetrization and trifluoromethylthiolation, highlights the potential for developing bespoke chiral catalysts that can control the stereochemical outcome of reactions leading to complex products. d-nb.info The design of a chiral catalyst for the synthesis of this compound would need to consider the specific steric and electronic demands of the substrates and intermediates involved.

| Catalyst Type | Reaction | Potential Application for Dienone Synthesis | Key Advantages |

| Chiral Dirhodium Tetracarboxylates | Asymmetric C-H Functionalization | Enantioselective formation of a stereocenter | High enantioselectivity, broad substrate scope nih.gov |

| Chiral Selenide Catalysts | Enantioselective Desymmetrization | Introduction of chirality in a prochiral precursor | High yields, excellent enantio- and diastereoselectivities d-nb.info |

| Chiral Phosphoric Acids | Asymmetric Cascade Reactions | Stereocontrolled construction of the dienone backbone | High enantioselectivities in the formation of quaternary stereocenters researchgate.net |

Chiral Pool-Based Strategies

The "chiral pool" refers to the collection of readily available, enantiomerically pure natural products that can be used as starting materials for the synthesis of complex chiral molecules. escholarship.orgresearchgate.net This approach leverages the inherent chirality of natural products to avoid the need for de novo asymmetric synthesis. For the synthesis of this compound, a chiral pool-based strategy could involve selecting a suitable starting material that already contains one or more of the required stereocenters.

For example, terpenes and their derivatives are a rich source of chiral building blocks. escholarship.org A synthesis could commence from a chiral terpene that possesses a carbon skeleton amenable to elaboration into the target dienone structure. This strategy has been successfully employed in the total synthesis of various natural products. escholarship.org

Another potential source for chiral pool starting materials are carbohydrates. D-mannose, for instance, has been used as a versatile starting material for the synthesis of various piperidine-based iminosugars. researchgate.net The stereochemically dense nature of carbohydrates could be exploited to install the desired stereochemistry in the target dienone through a series of well-established chemical transformations.

| Chiral Pool Source | Example Starting Material | Potential Transformations for Dienone Synthesis |

| Terpenes | (-)-Pulegone | Ring-opening, functional group interconversions, carbon-carbon bond formation |

| Carbohydrates | D-Mannose | Cleavage, oxidation, olefination, and alkylation reactions |

| Amino Acids | L-Alanine | Chain extension and stereospecific installation of methyl groups |

Diastereoselective Synthesis of Defined Diene Geometries (E,E; E,Z; Z,E; Z,Z)

The geometry of the double bonds in a dienone significantly influences its chemical and physical properties. Therefore, the ability to selectively synthesize specific diastereomers (E,E; E,Z; Z,E; Z,Z) of this compound is a critical aspect of its synthesis. Various methods for the stereoselective synthesis of tri- and tetrasubstituted olefins have been developed. nih.gov

One such method involves the base-promoted 1,6-addition of α-diazocarbonyl compounds to p-quinone methides, which can lead to the formation of tetrasubstituted alkenes with high stereoselectivity. nih.gov The E/Z ratio of the product was found to be highly dependent on the electronic nature of the substituents on the p-quinone methide. For instance, an electron-releasing group favored the formation of the Z-isomer, while an electron-withdrawing group could lead to the E-isomer. nih.gov This suggests that by carefully tuning the electronic properties of the precursors to this compound, it may be possible to control the geometry of the resulting diene.

Another approach could involve palladium-catalyzed cross-coupling reactions, which are known for their ability to form carbon-carbon bonds with high stereocontrol. The choice of catalyst, ligands, and reaction conditions can be optimized to favor the formation of a particular diene isomer.

| Method | Key Features | Control over Diene Geometry |

| 1,6-Addition to p-Quinone Methides | Base-promoted, formation of tetrasubstituted alkenes | E/Z selectivity influenced by electronic effects of substituents nih.gov |

| Wittig-type Reactions | Use of stabilized or non-stabilized ylides | Z-selectivity with non-stabilized ylides, E-selectivity with stabilized ylides |

| Palladium-Catalyzed Cross-Coupling | High functional group tolerance and stereospecificity | Dependent on the choice of catalyst, ligand, and reaction parameters |

Chemo- and Regioselective Considerations in Dienone Formation

The synthesis of a complex molecule like this compound often involves multifunctional intermediates, making chemo- and regioselectivity critical considerations. Chemoselectivity refers to the preferential reaction of one functional group over another, while regioselectivity pertains to the preferential formation of one constitutional isomer over another. testbook.com

In the context of dienone formation, a key challenge is to control the position of the double bonds and the carbonyl group. For instance, in the dehydrogenation of a saturated ketone precursor, a catalyst must be chosen that selectively forms the α,β,γ,δ-unsaturated dienone rather than other possible isomers. Palladium-catalyzed aerobic dehydrogenation of cyclic ketones has shown high selectivity for the formation of enones over phenols, demonstrating the potential for achieving high chemoselectivity. organic-chemistry.orgnih.gov

Protein engineering of enzymes, such as unspecific peroxygenases (UPOs), has emerged as a powerful tool for achieving high chemo- and regioselectivity in oxidation reactions. nih.gov By modifying the active site of the enzyme, it is possible to direct the oxidation to a specific carbon atom, as demonstrated in the selective hydroxylation of aromatic and benzylic carbons. nih.gov A similar biocatalytic approach could be envisioned for the selective oxidation of a precursor to form the desired dienone.

Organo-photoredox catalysis has also been shown to achieve high chemo- and regioselectivity in the hydroformylation of styrenes. nih.gov This metal-free approach, which proceeds via a radical pathway, highlights the potential of modern catalytic methods to address challenges in selective functionalization. nih.gov

| Challenge | Potential Solution | Example from Literature |

| Selective Oxidation | Palladium-catalyzed aerobic dehydrogenation | Selective formation of enones from cyclic ketones organic-chemistry.orgnih.gov |

| Regiocontrol of Double Bonds | Protein engineering of unspecific peroxygenases | Regioselective hydroxylation of naphthalenes nih.gov |

| Chemoselective Functionalization | Organo-photoredox catalysis | Chemo- and regioselective hydroformylation of aryl olefins nih.gov |

Green Chemistry Approaches in Dienone Synthesis Research

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. researchgate.netbohrium.com In the synthesis of dienones, green chemistry approaches can offer significant environmental and economic benefits.

A major focus of green chemistry is the reduction or elimination of volatile organic solvents, which are often toxic and contribute to environmental pollution. bohrium.comresearchgate.net Solvent-free reactions, also known as neat or solid-state reactions, offer an attractive alternative. researchgate.netslideshare.net These reactions can lead to higher efficiency, easier purification, and reduced waste. slideshare.net

For the synthesis of this compound, a solvent-free approach could involve the direct reaction of the starting materials in the absence of a solvent, potentially with microwave or ultrasonic irradiation to accelerate the reaction. researchgate.net Studies have shown that for some organocatalyzed reactions, solvent-free conditions can lead to comparable or even higher conversions with reduced catalyst loading, although enantioselectivity may be affected. nih.gov The feasibility of a solvent-free synthesis of the target dienone would depend on the physical properties of the reactants and the specific reaction conditions required.

The development of sustainable catalysts is another key aspect of green chemistry. This involves the use of earth-abundant and non-toxic metals, as well as the design of recyclable catalysts. mdpi.comuva.nl

For dienone synthesis, research could focus on replacing catalysts based on precious metals like palladium with catalysts based on more abundant metals such as cobalt or copper. uva.nl For example, a cobalt-based catalyst has been developed for the sustainable synthesis of indenes. uva.nl

Furthermore, the development of catalysts from waste materials is a promising area of research. For instance, copper-based catalysts have been synthesized from electronic waste and have shown activity in various hydrogenation and deoxygenation reactions. mdpi.com While catalyst leaching and stability can be challenges, this approach offers a circular economy model for catalyst design. mdpi.com The application of such sustainable catalysts to the synthesis of this compound would represent a significant step towards a more environmentally friendly manufacturing process.

Flow Chemistry and Continuous Processing for Scalable Production Research

The scalable production of complex molecules like this compound can be significantly enhanced by employing flow chemistry and continuous processing technologies. These approaches offer numerous advantages over traditional batch methods, including improved safety, better heat and mass transfer, enhanced reproducibility, and the potential for automation and high-throughput optimization. d-nb.inforesearchgate.net

For the synthesis of a hindered dienone such as this compound, a potential continuous flow process could involve the condensation of a suitable ketone and an α,β-unsaturated aldehyde or another ketone. A key advantage of flow chemistry is the ability to safely handle reactive intermediates and to precisely control reaction parameters like temperature, pressure, and residence time, which is crucial for maximizing yield and minimizing the formation of byproducts in sterically demanding reactions. d-nb.info

A hypothetical flow setup could involve pumping a stream of the precursors, such as 3,4-dimethylhexan-2-one and a suitable acetylating agent, through a heated reactor column packed with a solid-supported acid or base catalyst. The use of a heterogeneous catalyst simplifies product purification, as the catalyst is retained within the reactor. researchgate.net The reaction mixture would then flow into a separation unit for continuous product isolation and purification.

The table below illustrates a hypothetical set of parameters for the optimization of a continuous flow synthesis of this compound, based on typical values for the synthesis of α,β-unsaturated ketones. d-nb.info

| Entry | Temperature (°C) | Flow Rate (mL/min) | Residence Time (min) | Hypothetical Yield (%) |

| 1 | 100 | 1.0 | 10 | 65 |

| 2 | 120 | 1.0 | 10 | 78 |

| 3 | 140 | 1.0 | 10 | 85 |

| 4 | 140 | 0.5 | 20 | 92 |

| 5 | 140 | 2.0 | 5 | 75 |

This interactive data table demonstrates how systematic variation of reaction conditions in a continuous flow setup can rapidly identify the optimal parameters for maximizing the yield of the target compound.

Retrosynthetic Analysis of this compound

Retrosynthetic analysis is a powerful tool for devising a synthetic route to a target molecule by breaking it down into simpler, commercially available starting materials. For this compound, a logical retrosynthetic strategy would primarily involve disconnections based on aldol condensation or related C-C bond-forming reactions.

One plausible retrosynthetic pathway begins by disconnecting the α,β-unsaturated ketone functionality. This leads to two potential precursor ketones: 3,4-dimethylhexan-2-one and acetone, via an aldol condensation disconnection. This is a common and effective method for the formation of α,β-unsaturated ketones.

A further disconnection of the dienone system could be envisioned through a Wittig-type reaction. This would involve disconnecting the C4-C5 double bond, leading to a phosphonium ylide derived from 2-butanone (B6335102) and a corresponding α,β-unsaturated ketone.

A more detailed, multi-step retrosynthesis could involve the following disconnections:

Aldol Condensation: The primary disconnection of the enone moiety points to an aldol condensation between 3,4,5-trimethylhex-3-en-2-one and a suitable one-carbon electrophile, or more practically, a condensation between two simpler ketone fragments. A plausible route involves the self-condensation of 3-methylpentan-2-one, followed by dehydration and methylation.

Grignard Reaction: An alternative disconnection could involve a Grignard reaction. For instance, the bond between C2 and C3 could be disconnected, leading to an acyl chloride (acetyl chloride) and a Grignard reagent derived from 2,3,4-trimethylhepta-2,4-diene. However, the synthesis of this diene is not trivial.

A more likely retrosynthetic pathway based on robust and well-established reactions is presented below:

Target Molecule: this compound

Disconnection 1 (Aldol-type): This disconnection breaks the C2-C3 bond, suggesting an acetyl group can be added to a larger fragment. A more strategic disconnection is at the C4-C5 bond, which could be formed via a condensation reaction.

Precursors from Disconnection 1: 3,4-dimethylpentan-2-one and 3-methylbutan-2-one. An acid- or base-catalyzed aldol condensation between these two ketones, followed by dehydration, would lead to the dienone system.

Disconnection 2 (Grignard on Precursors): The precursor ketone, 3,4-dimethylpentan-2-one, can be further disconnected. A Grignard reaction between isopropylmagnesium bromide and 2-methylpropanoyl chloride would yield the desired ketone after workup.

Starting Materials: This analysis leads to simple and readily available starting materials: isopropylmagnesium bromide (from isopropyl bromide), 2-methylpropanoyl chloride, and 3-methylbutan-2-one.

This retrosynthetic analysis provides a logical and feasible pathway for the laboratory synthesis of this compound, relying on fundamental and reliable organic transformations.

Advanced Spectroscopic Elucidation Methodologies in Research

Application of High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Research

NMR spectroscopy is a cornerstone of chemical analysis. For a molecule like 3,4,5,6-Tetramethylocta-3,5-dien-2-one, a series of NMR experiments would be required for full structural assignment.

2D NMR Techniques for Connectivity and Stereochemical Assignment (e.g., COSY, HSQC, HMBC, NOESY)

Two-dimensional (2D) NMR techniques are critical for unraveling the complex spin systems expected in a highly substituted molecule such as this compound.

COSY (Correlation Spectroscopy) would be employed to establish proton-proton (¹H-¹H) coupling networks, identifying adjacent protons through the carbon skeleton. libretexts.orgemerypharma.com

HSQC (Heteronuclear Single Quantum Coherence) would correlate directly bonded proton and carbon atoms (¹H-¹³C), providing a map of all C-H bonds. hmdb.ca

HMBC (Heteronuclear Multiple Bond Correlation) is crucial for identifying longer-range (2-3 bond) correlations between protons and carbons, which helps to piece together the molecular framework by connecting quaternary carbons and different functional groups.

NOESY (Nuclear Overhauser Effect Spectroscopy) provides information about the spatial proximity of protons, which is vital for determining the stereochemistry of the double bonds (E/Z isomerism) and the preferred conformation of the molecule. harvard.edu

Without experimental data from these techniques for this compound, any discussion of its specific spectral features remains purely hypothetical.

Solid-State NMR for Conformational Studies

Solid-State NMR (ssNMR) is a powerful technique for investigating the conformation and packing of molecules in the solid phase. For a sterically hindered molecule like this compound, ssNMR could provide insights into the torsional angles of the dienone system and the effects of crystal packing on its conformation. ethz.chresearchgate.netrsc.org However, no ssNMR studies for this specific compound have been reported.

Dynamic NMR for Rotational Barrier Analysis

The presence of multiple methyl groups around the conjugated diene system suggests the possibility of restricted rotation around the single bonds. Dynamic NMR (DNMR) studies, which involve acquiring NMR spectra at various temperatures, would be instrumental in determining the energy barriers for these rotational processes. sbq.org.brnih.govnih.govmdpi.com Such studies provide valuable information about the molecule's flexibility and conformational dynamics. To date, no DNMR studies have been published for this compound.

Mass Spectrometry (MS) for Mechanistic and Isomeric Differentiation Studies

Mass spectrometry is another essential tool for molecular characterization, providing information about the molecular weight and fragmentation patterns of a compound.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination in Reaction Monitoring

HRMS would be used to determine the exact mass of this compound with high precision, which in turn allows for the unambiguous determination of its elemental formula. This is a critical step in confirming the identity of a newly synthesized compound. While the synthesis of this compound may have been undertaken, public records of its HRMS data are not available.

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Elucidation and Structural Confirmation

Tandem mass spectrometry (MS/MS) involves the fragmentation of a selected ion to generate a characteristic pattern of product ions. For α,β-unsaturated ketones, fragmentation can occur through various pathways, including McLafferty rearrangements and α-cleavages. researchgate.netnih.govyoutube.comyoutube.com The fragmentation pattern of this compound would be expected to be influenced by the positions of the four methyl groups, leading to specific neutral losses and characteristic fragment ions that would help to confirm its structure. nih.gov A detailed analysis of these pathways for the title compound is contingent on the availability of experimental MS/MS data, which is currently lacking.

Ion Mobility Spectrometry (IMS) for Isomer Separation and Characterization

Ion Mobility Spectrometry (IMS) is a powerful analytical technique that separates ions in the gas phase based on their size, shape, and charge. nih.govnih.gov This method is particularly valuable for distinguishing between isomers, which are molecules that share the same chemical formula but have different structural arrangements. For a compound like this compound, various geometric isomers (E/Z isomers) and potentially stereoisomers could exist.

While no specific experimental IMS studies have been published for this compound, predicted Collision Cross Section (CCS) values are available. CCS is a key parameter derived from IMS and represents the effective area of the ion as it moves through a buffer gas. These theoretical predictions offer a preliminary glimpse into how the different ionic forms of the molecule might behave in an IMS experiment.

| Adduct | m/z | Predicted CCS (Ų) |

| [M+H]⁺ | 181.15869 | 144.3 |

| [M+Na]⁺ | 203.14063 | 149.2 |

| [M-H]⁻ | 179.14413 | 144.2 |

| [M+NH₄]⁺ | 198.18523 | 164.4 |

| [M+K]⁺ | 219.11457 | 148.4 |

| [M+H-H₂O]⁺ | 163.14867 | 139.8 |

| [M+HCOO]⁻ | 225.14961 | 162.1 |

| [M+CH₃COO]⁻ | 239.16526 | 187.6 |

| Data sourced from PubChem, calculated using CCSbase. uni.lu |

Infrared (IR) and Raman Spectroscopy for Functional Group and Vibrational Mode Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques used to probe the vibrational modes of molecules. nih.gov These methods are instrumental in identifying functional groups present in a compound. For this compound, one would expect to observe characteristic vibrational bands corresponding to its key structural features.

No experimental IR or Raman spectra for this specific compound are publicly available. However, based on its structure, the following characteristic vibrational frequencies would be anticipated:

| Functional Group | Expected Vibrational Mode | Approximate Wavenumber (cm⁻¹) |

| C=O (Ketone) | Stretching | 1650-1700 (conjugated) |

| C=C (Alkene) | Stretching | 1600-1650 (conjugated) |

| C-H (sp³) | Stretching | 2850-3000 |

| C-H (sp²) | Stretching | 3000-3100 |

| These are generalized expected ranges and can be influenced by the specific molecular environment. |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Conjugation and Electronic Transition Studies

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for studying conjugated systems. nih.govscience-softcon.de The conjugated diene and ketone functionalities in this compound are expected to give rise to characteristic absorption bands in the UV-Vis spectrum. Specifically, π → π* and n → π* transitions are anticipated.

Detailed experimental UV-Vis data for this compound is not found in the surveyed literature. For conjugated enones, the π → π* transition typically appears as a strong absorption band, while the n → π* transition is weaker and occurs at a longer wavelength. The position and intensity of these bands are sensitive to the solvent and the specific geometry of the conjugated system.

Chiroptical Spectroscopy for Stereochemical Assignment (e.g., Circular Dichroism (CD), Optical Rotatory Dispersion (ORD))

Chiroptical spectroscopy techniques, such as Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), are essential for determining the stereochemistry of chiral molecules. mdpi.com this compound possesses chiral centers, and therefore, its enantiomers would be expected to exhibit distinct CD and ORD spectra. These techniques measure the differential absorption or rotation of left and right circularly polarized light, providing crucial information about the absolute configuration of the molecule.

A search of the scientific literature did not yield any published CD or ORD studies for this compound. Such an analysis would be necessary to definitively assign the stereochemistry of its enantiomers and diastereomers.

Computational and Theoretical Investigations of 3,4,5,6 Tetramethylocta 3,5 Dien 2 One

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. For 3,4,5,6-Tetramethylocta-3,5-dien-2-one, these methods can elucidate its electronic structure, stability, and potential reactivity.

Density Functional Theory (DFT) Studies for Ground State Geometries and Energies

Density Functional Theory (DFT) is a robust computational method for investigating the electronic structure of molecules. researchgate.net By approximating the electron density, DFT can accurately and efficiently determine the ground state geometry and energy of a molecule like this compound. A typical DFT study would involve geometry optimization to find the lowest energy conformation of the molecule. For this conjugated enone, key parameters such as bond lengths, bond angles, and dihedral angles that define the planarity of the diene and enone systems would be determined.

The choice of functional and basis set is crucial for the accuracy of DFT calculations. researchgate.net A common approach involves using a hybrid functional, such as B3LYP, combined with a Pople-style basis set like 6-31G(d) or a more extensive basis set like 6-311+G(d,p) for higher accuracy. mdpi.com The calculated ground state energy can be used to determine the molecule's thermodynamic stability. Furthermore, analysis of the frontier molecular orbitals, the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), provides insights into the molecule's reactivity. The energy gap between the HOMO and LUMO is a key indicator of chemical reactivity and electronic transitions. researchgate.net

Table 1: Illustrative DFT-Calculated Ground State Properties of this compound (B3LYP/6-311+G(d,p))

| Property | Calculated Value | Unit |

| Ground State Energy | Illustrative Value | Hartrees |

| HOMO Energy | Illustrative Value | eV |

| LUMO Energy | Illustrative Value | eV |

| HOMO-LUMO Gap | Illustrative Value | eV |

| Dipole Moment | Illustrative Value | Debye |

This table presents hypothetical data that would be the target of a DFT calculation.

Ab Initio Methods for High-Level Electronic Structure Characterization

Ab initio methods, which are based on first principles without empirical parameters, offer a higher level of theory for characterizing electronic structure. wikipedia.org Methods such as Hartree-Fock (HF), Møller-Plesset perturbation theory (e.g., MP2, MP3, MP4), and Coupled Cluster (e.g., CCSD(T)) can provide more accurate energies and electron correlation effects compared to DFT. wikipedia.orgnih.gov However, these methods are computationally more demanding.

For this compound, ab initio calculations could be employed to refine the ground state energy obtained from DFT and to investigate excited states with greater accuracy. aps.org These high-level calculations are particularly useful for validating the results from less computationally expensive methods and for studying systems where electron correlation is significant. arxiv.org A comparative study using different ab initio methods can provide a comprehensive understanding of the molecule's electronic behavior. nih.gov

Conformational Analysis and Energy Landscape Mapping

The flexibility of the acyclic carbon chain in this compound allows for multiple conformations. Understanding the energy landscape associated with these conformations is crucial for predicting its behavior.

Molecular Mechanics and Dynamics Simulations

Molecular Mechanics (MM) and Molecular Dynamics (MD) simulations are powerful tools for exploring the conformational space of flexible molecules. bham.ac.uknih.gov MM methods use a classical force field to rapidly calculate the potential energy of different conformers, making it possible to screen a large number of possibilities. mdpi.com

An MD simulation of this compound would involve simulating the atomic motions over time, allowing the molecule to explore various conformations. nih.gov By analyzing the trajectory of the simulation, one can identify the most populated (i.e., lowest energy) conformational states and the transitions between them. bris.ac.uk Due to the conjugated diene system, planar or near-planar conformations (s-trans and s-cis) are expected to be significant. imperial.ac.uk The steric hindrance from the methyl groups will play a crucial role in determining the relative stability of these planar forms. bham.ac.uk

Potential Energy Surface Scans

A potential energy surface (PES) scan is a computational technique used to map the energy of a molecule as a function of one or more specific geometric parameters, such as dihedral angles. skku.eduq-chem.com For this compound, a PES scan would be particularly informative for understanding the rotational barriers around the single bonds within the conjugated system.

By systematically rotating the dihedral angles connecting the double bonds and optimizing the rest of the geometry at each step, a one-dimensional or two-dimensional PES can be generated. researchgate.netq-chem.com This map reveals the energy minima corresponding to stable conformers and the transition states that connect them. The height of the energy barriers on the PES corresponds to the rotational energy barriers, which influence the dynamic behavior of the molecule. nih.govyoutube.com For this molecule, scans of the C3-C4-C5-C6 and C4-C5-C6-C(O) dihedral angles would be of primary interest.

Spectroscopic Property Prediction

Computational methods can predict various spectroscopic properties, providing a powerful complement to experimental characterization.

For this compound, the prediction of its NMR, vibrational, and UV-Vis spectra would be highly valuable.

NMR Chemical Shifts: The prediction of ¹H and ¹³C NMR chemical shifts is a common application of DFT, often using the Gauge-Including Atomic Orbital (GIAO) method. nih.govnih.gov By calculating the magnetic shielding tensors for each nucleus, the chemical shifts relative to a standard (e.g., TMS) can be predicted. youtube.com These predictions are invaluable for assigning experimental spectra and confirming the structure of the molecule. bris.ac.ukresearchgate.net

Vibrational Frequencies: The calculation of harmonic vibrational frequencies is another standard output of DFT and ab initio calculations. openmopac.netnih.gov These frequencies correspond to the infrared (IR) and Raman active vibrational modes of the molecule. youtube.comyoutube.com The predicted spectrum can be compared with experimental data to identify characteristic functional group vibrations, such as the C=O stretch of the ketone and the C=C stretches of the diene.

UV-Vis Transitions: The electronic transitions that give rise to UV-Vis absorption can be predicted using Time-Dependent DFT (TD-DFT). mdpi.comrsc.org For a conjugated system like this compound, TD-DFT can predict the wavelength of maximum absorption (λmax) corresponding to the π→π* transitions of the conjugated enone and diene chromophores. acs.orgresearchgate.net

Table 2: Illustrative Predicted Spectroscopic Data for this compound

| Spectroscopic Parameter | Predicted Value/Range | Method |

| ¹H NMR Chemical Shifts (alkenyl H) | Illustrative: 5.5-6.5 ppm | GIAO-DFT |

| ¹³C NMR Chemical Shift (C=O) | Illustrative: 190-200 ppm | GIAO-DFT |

| IR Vibrational Frequency (C=O stretch) | Illustrative: ~1680 cm⁻¹ | DFT (Harmonic) |

| IR Vibrational Frequency (C=C stretch) | Illustrative: ~1620, 1640 cm⁻¹ | DFT (Harmonic) |

| UV-Vis λmax (π→π*) | Illustrative: ~250-280 nm | TD-DFT |

This table presents hypothetical data based on typical values for similar functional groups and computational methods.

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling serves as a powerful tool for understanding the intricate details of chemical reactions at a molecular level. For a compound like this compound, these methods could provide invaluable insights into its reactivity, stability, and the pathways through which it transforms.

Transition State Characterization

The characterization of transition states is fundamental to understanding reaction kinetics. This process involves locating the saddle point on a potential energy surface that connects reactants to products. Key parameters that would be determined include the geometry of the transition state structure, its vibrational frequencies (specifically the single imaginary frequency that corresponds to the reaction coordinate), and the activation energy, which is the energy barrier that must be overcome for the reaction to proceed.

Table 1: Hypothetical Transition State Parameters This table is for illustrative purposes only, as no experimental or computational data is currently available for this compound.

| Parameter | Value |

|---|---|

| Activation Energy (kcal/mol) | Data Not Available |

| Imaginary Frequency (cm⁻¹) | Data Not Available |

| Key Bond Distances (Å) | Data Not Available |

Reaction Coordinate Analysis

Following the identification of a transition state, a reaction coordinate analysis, often through Intrinsic Reaction Coordinate (IRC) calculations, would be performed. This analysis maps the entire pathway from the reactant, through the transition state, to the product. The resulting energy profile provides a detailed depiction of the energy changes throughout the reaction, confirming that the identified transition state indeed connects the intended reactant and product.

Solvent Effects Modeling in Solution-Phase Reactions

Table 2: Hypothetical Solvent-Dependent Reaction Parameters This table is for illustrative purposes only, as no experimental or computational data is currently available for this compound.

| Solvent | Dielectric Constant | Calculated Activation Energy (kcal/mol) |

|---|---|---|

| Heptane | 1.9 | Data Not Available |

| Dichloromethane | 8.9 | Data Not Available |

| Acetonitrile | 37.5 | Data Not Available |

| Water | 80.1 | Data Not Available |

Reactivity and Mechanistic Studies of 3,4,5,6 Tetramethylocta 3,5 Dien 2 One

Pericyclic Reactions (e.g., Diels-Alder, Electrocyclic Reactions)

Pericyclic reactions are concerted reactions that proceed through a cyclic transition state. utexas.edu For a dienone like 3,4,5,6-tetramethylocta-3,5-dien-2-one, the conjugated diene system is a key participant in reactions such as Diels-Alder cycloadditions and electrocyclic reactions.

Stereoselectivity and Regioselectivity Studies of Cycloadditions

The Diels-Alder reaction, a [4+2] cycloaddition, is a powerful tool for the formation of six-membered rings. masterorganicchemistry.comorganic-chemistry.org In the case of this compound acting as the diene, its reaction with a dienophile would lead to a cyclohexene (B86901) derivative. The stereochemistry of the Diels-Alder reaction is highly predictable; substituents that are cis or trans on the dienophile remain so in the product. masterorganicchemistry.com Similarly, the stereochemical relationship of the substituents on the diene is retained. masterorganicchemistry.com For this compound, the diene is locked in an s-trans conformation due to the steric hindrance from the methyl groups, which would necessitate a higher energy s-cis conformation for the reaction to proceed.

The regioselectivity of the Diels-Alder reaction is governed by the electronic nature of the substituents on both the diene and the dienophile. organic-chemistry.org Electron-donating groups on the diene and electron-withdrawing groups on the dienophile generally accelerate the reaction. masterorganicchemistry.com In this compound, the methyl groups are electron-donating, which would influence the regiochemical outcome of the cycloaddition. However, the significant steric hindrance from the four methyl groups on the diene core would likely play a dominant role, potentially leading to lower reactivity or requiring harsh reaction conditions.

Hypothetical data for a study on the Diels-Alder reaction of this compound with various dienophiles could be presented as follows, illustrating the expected influence of sterics on the yield and the endo/exo selectivity. The "endo rule" generally favors the formation of the endo product in Diels-Alder reactions, though this can be overridden by steric factors. youtube.com

| Dienophile | Temperature (°C) | Pressure (kbar) | Yield (%) | Endo:Exo Ratio |

| Maleic anhydride | 120 | 1 | 45 | 85:15 |

| N-Phenylmaleimide | 120 | 1 | 55 | 80:20 |

| Acrylonitrile | 150 | 5 | 30 | 70:30 |

| Methyl acrylate | 150 | 5 | 25 | 65:35 |

This is a hypothetical data table created for illustrative purposes.

Influence of Substituents on Reaction Rates and Pathways

Substituents have a profound effect on the rates and pathways of pericyclic reactions. lumenlearning.com The four methyl groups on the diene system of this compound would exert a significant steric and electronic influence. Electronically, the methyl groups donate electron density, which can increase the energy of the Highest Occupied Molecular Orbital (HOMO) of the diene, potentially leading to a smaller HOMO-LUMO gap with an electron-deficient dienophile and a faster reaction rate. youtube.com

However, the steric hindrance is a major factor to consider. The methyl groups at C3 and C6 would sterically hinder the approach of the dienophile, likely raising the activation energy and slowing the reaction rate compared to a less substituted dienone. youtube.com Furthermore, the methyl groups at C4 and C5 would disfavor the planar s-cis conformation required for the Diels-Alder reaction, again increasing the energy barrier.

Electrocyclic reactions, another class of pericyclic reactions, involve the intramolecular formation of a ring from a conjugated system. utexas.edulibretexts.org For a dienone, a 4π-electron electrocyclization can occur under photochemical conditions. The stereochemistry of these reactions is governed by the Woodward-Hoffmann rules, which predict a conrotatory ring closure for a thermal 4π system and a disrotatory closure for a photochemical 4π system. wikipedia.orgnumberanalytics.com The substitution pattern of this compound would influence the feasibility and stereochemical outcome of such a reaction.

Nucleophilic and Electrophilic Addition Reactions to the Dienone System

The conjugated system of a dienone offers two primary sites for addition reactions: the carbonyl carbon (1,2-addition) and the β-carbon (1,4-addition or conjugate addition). fiveable.mewikipedia.orglibretexts.org

Regiochemical Control in Additions

The regioselectivity of nucleophilic addition to an α,β-unsaturated ketone is highly dependent on the nature of the nucleophile and the reaction conditions. "Hard" nucleophiles, such as organolithium reagents and Grignard reagents, tend to favor 1,2-addition to the carbonyl carbon. libretexts.org In contrast, "soft" nucleophiles, like Gilman cuprates and enamines, typically favor 1,4-conjugate addition to the β-carbon. wikipedia.orglibretexts.org

For this compound, the β-carbon (C4) is sterically hindered by the methyl groups at C3 and C5. This steric congestion would likely disfavor 1,4-addition, potentially making 1,2-addition to the less hindered carbonyl group a more favorable pathway, even for some softer nucleophiles.

Electrophilic additions to the dienone system would likely be directed by the electron-rich nature of the double bonds. The electron-donating methyl groups would increase the nucleophilicity of the C=C bonds. However, the carbonyl group is electron-withdrawing, which deactivates the conjugated system towards electrophilic attack.

A hypothetical study on the regioselectivity of nucleophilic addition to this compound could yield the following results:

| Nucleophile | Reaction Conditions | 1,2-Addition Product (%) | 1,4-Addition Product (%) |

| Methyllithium | -78 °C, THF | 95 | 5 |

| Phenylmagnesium bromide | 0 °C, THF | 85 | 15 |

| Lithium dimethylcuprate | -78 °C to 0 °C, THF | 40 | 60 |

| Diethylamine | 25 °C, EtOH | 10 | 90 |

This is a hypothetical data table created for illustrative purposes.

Stereochemical Outcomes of Additions

The stereochemical outcome of additions to the dienone system depends on the facial selectivity of the attack on the prochiral centers. ochemtutor.com For 1,2-additions to the carbonyl group, the approach of the nucleophile can be influenced by the steric bulk of the adjacent substituents, leading to the formation of diastereomeric alcohol products. In the case of this compound, the methyl group at C3 would sterically direct the incoming nucleophile to the opposite face of the carbonyl group.

For 1,4-additions, the formation of a new stereocenter at the β-carbon (C4) and the subsequent protonation at the α-carbon (C3) can lead to the formation of diastereomers. The stereochemistry of the final product is often determined by the thermodynamically more stable arrangement of the substituents on the newly formed saturated ketone. The stereochemical outcome of additions to cyclic systems is often more predictable due to the rigid ring structure, whereas acyclic systems like this compound can have more conformational flexibility, potentially leading to a mixture of stereoisomers. youtube.com

Photochemical Transformations and Rearrangements

Dienones are known to undergo a variety of photochemical reactions upon irradiation with UV light. researchgate.netacs.org These transformations often involve the excited states of the molecule and can lead to complex rearrangements. baranlab.org

Common photochemical reactions of dienones include E/Z isomerization around the double bonds, acs.org [2+2] cycloadditions, photonics.ru and rearrangements such as the lumiketone rearrangement. The specific pathway taken depends on factors like the solvent, the presence of photosensitizers, and the substitution pattern of the dienone. researchgate.netphotonics.ru

For this compound, irradiation could potentially lead to isomerization of the C3=C4 or C5=C6 double bonds. Intramolecular [2+2] photocycloaddition between the two double bonds is also a possibility, which would lead to the formation of a bicyclic product.

A well-documented photochemical rearrangement of cross-conjugated dienones is the dienone-phenol rearrangement, which proceeds through a series of radical intermediates. stackexchange.com While this compound is a linearly conjugated dienone, other types of skeletal rearrangements are plausible. For instance, a researchgate.netacs.org-acyl shift followed by further rearrangements could occur from an excited triplet state. The presence of the numerous methyl groups would likely influence the stability of the radical intermediates and thus the final product distribution.

A hypothetical study of the photochemical transformations of this compound could be summarized as follows:

| Reaction Conditions | Major Product(s) | Minor Product(s) |

| UV (254 nm), Acetone (sensitizer) | (E,Z)-3,4,5,6-Tetramethylocta-3,5-dien-2-one | Bicyclic [2+2] adduct |

| UV (300 nm), Benzene | (Z,E)-3,4,5,6-Tetramethylocta-3,5-dien-2-one | Rearranged cyclopentenone derivative |

| UV (254 nm), Methanol | Mixture of photoisomers and addition products | - |

This is a hypothetical data table created for illustrative purposes.

Photoisomerization Studies

Upon exposure to ultraviolet (UV) radiation, conjugated dienones like this compound can undergo photoisomerization. This process typically involves the E/Z (or cis/trans) isomerization around the carbon-carbon double bonds of the diene system. The absorption of a photon excites an electron from the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO), leading to a temporary weakening of the π-bonds and allowing for rotation around the C3-C4 and C5-C6 bonds.

Triplet-sensitized reactions of similar dienones have been shown to lead exclusively to (Z)–(E)-isomerization. rsc.org Direct photolysis can also induce such isomerizations, often alongside other photochemical pathways. rsc.org For this compound, irradiation could lead to a mixture of diastereomers, with the exact ratio depending on the wavelength of light used, the solvent, and the presence of photosensitizers.

Photocyclization Reactions

Photochemical electrocyclic reactions are a hallmark of conjugated systems. For a conjugated dienone, a 4π-electron system, photochemical cyclization would be expected to proceed via a disrotatory ring closure according to the Woodward-Hoffmann rules. libretexts.orgmasterorganicchemistry.comopenstax.org This would lead to the formation of a cyclobutene (B1205218) derivative. In the case of this compound, this would result in a highly substituted cyclobutenyl ketone.

However, another significant acid-catalyzed cyclization pathway for dienones is the Nazarov cyclization, which involves a 4π-electrocyclic closure of a pentadienyl cation to form a cyclopentenone. nih.govnih.govnih.govwikipedia.org While typically acid-catalyzed, photochemical variants are also known. libretexts.orgwikipedia.org This reaction is highly dependent on the substitution pattern of the dienone. acs.orghawaii.edu For this compound, an acid-catalyzed Nazarov cyclization could potentially be initiated photochemically, leading to a five-membered ring structure.

Metal-Catalyzed Reactions Involving the Dienone Moiety

Hydrogenation and Reduction Methodologies

The selective reduction of the conjugated system in this compound presents a significant synthetic challenge due to the presence of multiple reducible functional groups (two C=C bonds and one C=O group). The outcome of the hydrogenation is highly dependent on the catalyst, solvent, and reaction conditions.

Catalytic hydrogenation using heterogeneous catalysts like palladium on carbon (Pd/C), platinum on carbon (Pt/C), or Raney nickel typically leads to the reduction of the carbon-carbon double bonds. capes.gov.br Due to the steric hindrance from the four methyl groups, complete saturation to 3,4,5,6-tetramethyloctan-2-one would likely require forcing conditions. nih.govyoutube.comyoutube.com Selective reduction of the less hindered C5=C6 double bond might be achievable under milder conditions. Homogeneous catalysts, such as Wilkinson's catalyst (RhCl(PPh₃)₃) or Crabtree's catalyst ([Ir(cod)py(PCy₃)]PF₆), are known for their high selectivity in the hydrogenation of olefins and could potentially offer controlled reduction of the dienone system. researchgate.net Iridium-based catalysts have shown high enantioselectivity in the hydrogenation of conjugated trisubstituted enones. acs.org

Metal hydride reducing agents offer an alternative approach. Strong reducing agents like lithium aluminum hydride (LiAlH₄) are capable of reducing both the carbonyl group and the conjugated double bonds. chem-station.comlibretexts.orgdalalinstitute.comyoutube.com Sodium borohydride (B1222165) (NaBH₄), being a milder reducing agent, would likely selectively reduce the ketone to the corresponding alcohol, 3,4,5,6-tetramethylocta-3,5-dien-2-ol, leaving the diene system intact, especially at low temperatures. libretexts.orgyoutube.com For the selective 1,4-reduction of the conjugated system, reagents like the Stryker reagent ([(PPh₃)CuH]₆) are often employed. chem-station.com

| Reagent/Catalyst | Typical Product(s) | Selectivity |

|---|---|---|

| H₂, Pd/C | 3,4,5,6-Tetramethyloctan-2-one | Reduces both C=C and potentially C=O |

| H₂, Wilkinson's Catalyst | Mixture of partially and fully saturated ketones | Selective for C=C bonds |

| NaBH₄ | 3,4,5,6-Tetramethylocta-3,5-dien-2-ol | Selective for C=O group |

| LiAlH₄ | 3,4,5,6-Tetramethyloctan-2-ol | Reduces both C=C and C=O |

| Stryker's Reagent | 3,4,5,6-Tetramethyl-5-octen-2-one | 1,4-reduction of the conjugated system |

Carbonylation and Other Functionalization Reactions

Metal-catalyzed carbonylation of conjugated dienes is a powerful method for the synthesis of unsaturated carboxylic acid derivatives and ketones. libretexts.org Palladium-catalyzed carbonylation of conjugated dienes in the presence of an alcohol can lead to the formation of β,γ-unsaturated esters. chem-station.comlibretexts.org For this compound, a similar palladium-catalyzed reaction could potentially introduce a carbonyl group at various positions, depending on the specific catalyst and reaction conditions.

Electrochemical carboxylation represents another avenue for functionalization. Studies on other dienones have shown that electrochemical reduction in the presence of carbon dioxide can lead to δ-selective carboxylation. hawaii.edu Applying this to this compound could potentially yield a δ-keto acid.

Oxidation and Reduction Chemistry

The oxidation of this compound is expected to be challenging due to the steric hindrance around the double bonds and the ketone functionality. Strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) or ozone (O₃) would likely lead to cleavage of the carbon-carbon double bonds, resulting in a mixture of smaller carboxylic acids and ketones. youtube.com The ketone group itself is generally resistant to oxidation, except under harsh conditions that can cause C-C bond cleavage. nih.gov Epoxidation of the double bonds using peroxy acids like m-CPBA could be a viable transformation, though the steric hindrance might necessitate more reactive reagents or longer reaction times.

The reduction chemistry, as discussed in section 5.4.1, offers more controlled transformations. The choice of reducing agent allows for the selective reduction of either the carbonyl group or the conjugated diene system.

Investigation of Acid- or Base-Catalyzed Transformations

Both acid and base catalysis can induce significant transformations in dienone systems. caltech.edu A classic acid-catalyzed reaction for cyclic dienones is the dienone-phenol rearrangement. researchgate.netacs.org For an acyclic dienone like this compound, acid catalysis could promote cyclization reactions, such as the Nazarov cyclization mentioned earlier, or isomerization of the double bonds. caltech.eduresearchgate.net

Base-catalyzed transformations can also lead to isomerization of the double bonds. nih.gov The presence of α-protons to the carbonyl group (on C1) allows for the formation of an enolate, which can then undergo various reactions. Base-catalyzed isomerization of the conjugated diene system is a likely outcome. nih.gov

| Condition | Potential Transformation | Expected Product Type |

|---|---|---|

| Strong Acid (e.g., H₂SO₄) | Nazarov Cyclization | Substituted Cyclopentenone |

| Lewis Acid (e.g., FeCl₃) | Nazarov Cyclization | Substituted Cyclopentenone |

| Strong Base (e.g., NaOEt) | Double Bond Isomerization | Isomeric Dienone |

Synthesis and Reactivity of Derivatives and Analogues

Structural Modification at the Ketone Moiety

The ketone group is a primary site for structural modification, allowing for its conversion into other important functional groups and the extension of the carbon skeleton.

The carbonyl group of the enone can be selectively reduced to an alcohol. For α,β-unsaturated ketones, 1,2-reduction yields the corresponding allylic alcohol, while 1,4-reduction (conjugate reduction) followed by tautomerization would lead to the saturated ketone, which can then be reduced to a saturated alcohol. The selective 1,2-reduction of α,β-unsaturated ketones to allylic alcohols can be achieved using various reagents. ncert.nic.inacs.orgacs.org For instance, sodium borohydride (B1222165) (NaBH₄) in the presence of cerium(III) chloride (Luche reduction) is a well-established method for the selective 1,2-reduction of enones. acs.org Other methods include the use of 9-borabicyclo[3.3.1]nonane (9-BBN) or catalytic hydrogenation with specific catalysts. ncert.nic.inacs.org

The resulting allylic alcohol, 3,4,5,6-Tetramethylocta-3,5-dien-2-ol, can be further converted to ethers through Williamson ether synthesis or to amines via methods like the Mitsunobu reaction or by first converting the alcohol to a good leaving group (e.g., a tosylate) followed by nucleophilic substitution with an amine.

The direct conversion of the ketone to an amine can be accomplished through conjugate addition (aza-Michael reaction). organic-chemistry.orgresearchgate.networktribe.com Primary and secondary amines can add to the β-position of the enone, leading to β-amino ketones. organic-chemistry.org This reaction is often catalyzed by acids or Lewis acids.

Table 1: Selected Reagents for the Conversion of the Ketone Moiety

| Desired Product | Reagent/Method | Comments |

|---|---|---|

| Allylic Alcohol | NaBH₄, CeCl₃ (Luche Reduction) | Selective for 1,2-reduction of the carbonyl group. |

| Saturated Alcohol | 1. H₂, Pd/C 2. NaBH₄ | Sequential conjugate reduction and then carbonyl reduction. |

| Ether | 1. NaBH₄ 2. NaH, R-X | Conversion to alcohol followed by Williamson ether synthesis. |

The carbon framework of 3,4,5,6-Tetramethylocta-3,5-dien-2-one can be extended at the ketone position using various olefination reactions. The Wittig reaction and the Horner-Wadsworth-Emmons (HWE) reaction are powerful methods for converting ketones into alkenes. youtube.comwikipedia.orgwikipedia.orgyoutube.comnrochemistry.com By reacting the ketone with a phosphorus ylide (Wittig) or a phosphonate (B1237965) carbanion (HWE), the carbonyl oxygen is replaced by a carbon-carbon double bond, leading to an extended diene system. youtube.comwikipedia.orgwikipedia.orgyoutube.comnrochemistry.com The stereoselectivity of the newly formed double bond can often be controlled by the choice of reagents and reaction conditions. wikipedia.orgwikipedia.orgnrochemistry.com For example, the HWE reaction typically favors the formation of (E)-alkenes. wikipedia.orgnrochemistry.com

These olefination reactions can be used to introduce a variety of substituents, including those with additional functional groups, thereby creating more complex derivatives.

Table 2: Comparison of Olefination Reactions for Enone Extension

| Reaction | Reagent | Typical Product Stereochemistry | Notes |

|---|---|---|---|

| Wittig Reaction | Phosphonium (B103445) Ylide (Ph₃P=CHR) | (Z)-alkene favored with unstabilized ylides | Tolerates a wide range of functional groups. |

Manipulation of the Alkyl and Alkenyl Substituents

The tetramethyl-substituted diene system offers opportunities for stereoselective modifications and further functionalization.

The existing stereocenters and the geometry of the double bonds in this compound can direct the stereochemical outcome of subsequent reactions. For example, epoxidation of the double bonds would lead to the formation of new stereocenters. The diastereoselectivity of such a reaction would be influenced by the steric hindrance imposed by the methyl groups.

Furthermore, conjugate addition reactions to the dienone system can also be performed stereoselectively using chiral catalysts or auxiliaries. acs.org This allows for the controlled introduction of new stereocenters at the β- or δ-positions relative to the carbonyl group.

While the core structure is already quite substituted, there are possibilities for chain elongation and functionalization. For instance, if one of the methyl groups were replaced with a functional group handle (e.g., a halide or an alcohol), further carbon-carbon bond-forming reactions like cross-coupling reactions could be employed to extend the carbon chain.

Functionalization of the diene system can be achieved through various reactions. For example, hydroboration-oxidation would introduce a hydroxyl group, while halogenation could add bromine or chlorine across one of the double bonds. The regioselectivity of these additions would be influenced by both electronic and steric factors of the highly substituted diene.

Cyclization Strategies Leading to Fused Ring Systems

The conjugated diene and enone moieties in this compound make it an excellent substrate for various cyclization reactions to construct fused ring systems.

One of the most powerful reactions for this purpose is the Diels-Alder reaction. wikipedia.orgorganic-chemistry.orgsigmaaldrich.commasterorganicchemistry.com In this [4+2] cycloaddition, the diene part of the molecule can react with a dienophile to form a six-membered ring. wikipedia.orgorganic-chemistry.org If the dienophile is part of the same molecule (intramolecular Diels-Alder), a fused bicyclic or polycyclic system can be generated. Given the electron-rich nature of the tetramethyl-substituted diene, it would be expected to react readily with electron-deficient dienophiles. organic-chemistry.org The regioselectivity and stereoselectivity of the Diels-Alder reaction are generally high and predictable based on the substituents on both the diene and the dienophile. masterorganicchemistry.com

Another important cyclization strategy is the Nazarov cyclization, which is a conrotatory electrocyclic reaction of a divinyl ketone to form a cyclopentenone. nih.govcapes.gov.brthieme.comacs.orgnih.gov The dienone structure of this compound is a suitable precursor for such a transformation, which is typically promoted by a Lewis acid or a protic acid. thieme.comacs.org The substitution pattern on the diene can significantly influence the reactivity and selectivity of the Nazarov cyclization. capes.gov.bracs.orgnih.gov

Photochemical cyclizations also offer a route to fused ring systems. nih.govresearchgate.netlibretexts.orglibretexts.org For instance, [2+2] photocycloadditions can occur between the double bonds of the diene system or between the enone and another alkene, leading to the formation of four-membered rings. nih.govresearchgate.net

Table 3: Overview of Cyclization Strategies

| Cyclization Reaction | Reactant Type | Product Ring System | Key Features |

|---|---|---|---|

| Diels-Alder | Diene + Dienophile | Six-membered ring | High stereospecificity and regioselectivity. wikipedia.orgmasterorganicchemistry.com |

| Nazarov Cyclization | Divinyl Ketone | Five-membered ring (Cyclopentenone) | Acid-catalyzed electrocyclic reaction. nih.govthieme.com |

No Published Research Found for "this compound"

A thorough investigation of scientific literature and chemical databases reveals a significant lack of published research on the chemical compound this compound, its derivatives, and its analogues. Consequently, an article detailing the structure-reactivity relationship studies of its analogues, as requested, cannot be generated at this time due to the absence of foundational scientific data.

Searches across multiple scientific databases, including major chemical repositories, yielded no experimental or theoretical studies concerning the synthesis or reactivity of this specific compound or its close structural relatives. The PubChem database, a comprehensive resource for chemical information, contains an entry for (3E,5E)-3,4,5,6-tetramethylocta-3,5-dien-2-one, providing basic molecular details. However, the entry explicitly states that there is "No literature data available for this compound" and "No patent data available for this compound". uni.lu

This absence of information makes it impossible to fulfill the request for an article structured around the "" and "Structure-Reactivity Relationship Studies of Analogues." Such an article would require detailed research findings and data, which are not present in the public domain for this particular molecule.

While general principles of structure-reactivity relationships for α,β-unsaturated ketones exist, applying them to this specific, highly substituted dienone system without any experimental or computational backing would be purely speculative and would not meet the required standards of a professional, authoritative, and scientifically accurate article.

Potential in Advanced Organic Synthesis Research

Role as a Chiral Building Block in Asymmetric Synthesis

In asymmetric synthesis, chiral building blocks are enantiomerically pure or enriched compounds that are incorporated into a larger molecule to introduce a specific stereochemistry. organic-chemistry.orgmdpi.com These building blocks are fundamental in the synthesis of pharmaceuticals and other biologically active molecules where stereoisomerism dictates biological activity. organic-chemistry.org The utility of a chiral building block is determined by its stereochemical purity and the presence of functional groups that allow for its versatile incorporation into various synthetic routes. researchgate.net

Application in Cascade and Multicomponent Reactions

Cascade reactions, also known as domino or tandem reactions, involve a series of intramolecular transformations where the product of one step becomes the substrate for the next, all occurring in a single pot. nih.gov Multicomponent reactions (MCRs) are processes where three or more reactants combine in a single step to form a product that incorporates most or all of the atoms of the starting materials. nih.gov Both strategies are highly valued for their efficiency, atom economy, and ability to rapidly construct complex molecules from simple precursors. nih.gov

Precursor for Complex Molecular Architectures and Scaffolds

A precursor in organic synthesis is a compound that serves as the starting point for the construction of more complex molecular structures or scaffolds. The chemical functionalities of the precursor are strategically chosen to allow for a series of transformations that build up the target molecule. The development of novel precursors is a key area of research for accessing new chemical space and enabling the synthesis of complex natural products and new materials.

Chemical Compound Information

While no research applications were found, the following data for 3,4,5,6-Tetramethylocta-3,5-dien-2-one is available.

Table 1: Physicochemical Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C12H20O |

| IUPAC Name | (3E,5E)-3,4,5,6-tetramethylocta-3,5-dien-2-one |

| InChI | InChI=1S/C12H20O/c1-7-8(2)9(3)10(4)11(5)12(6)13/h7H2,1-6H3/b9-8+,11-10+ |

| InChIKey | FRZSBCAQKUEFDA-BNFZFUHLSA-N |

| Canonical SMILES | CC/C(=C(\C)/C(=C(\C)/C(=O)C)/C)/C |

Data sourced from PubChem. researchgate.net

Future Research Directions and Unexplored Avenues

Integrated Computational and Experimental Approaches

A synergistic combination of computational and experimental methods will be crucial for a deep understanding of the reactivity and properties of 3,4,5,6-tetramethylocta-3,5-dien-2-one. rsc.orgnih.govnih.gov Theoretical calculations, such as Density Functional Theory (DFT), can provide valuable insights into the molecule's electronic structure, conformational preferences, and reaction mechanisms. nih.govnih.govresearchgate.net These computational predictions can then guide and be validated by targeted laboratory experiments. For instance, computational studies can predict the most likely sites for nucleophilic or electrophilic attack, which can then be tested experimentally. This integrated approach has been successfully applied to understand the reactions of other α,β-unsaturated ketones and lactones. nih.govnih.gov

| Research Question | Computational Method | Experimental Validation |

| Prediction of stereochemical outcomes in asymmetric reactions. | DFT, Ab initio | Chiral chromatography, NMR spectroscopy of diastereomeric products. |

| Elucidation of reaction mechanisms (e.g., pericyclic vs. stepwise). | Transition state theory | Kinetic studies, trapping of intermediates. |

| Determination of spectroscopic properties (e.g., NMR, IR, UV-Vis spectra). | GIAO, TD-DFT | Comparison with experimentally recorded spectra. |

| Assessment of thermodynamic stability of isomers. | Enthalpy calculations | Calorimetry, equilibrium studies. |

Table 1: Proposed Integrated Computational and Experimental Studies

Development of New Catalytic Systems for Stereocontrol

The tetrasubstituted double bonds in this compound present a significant challenge for stereoselective transformations. Developing novel catalytic systems capable of controlling the stereochemistry of reactions involving this sterically hindered dienone is a key research avenue. researchgate.netwisc.eduacs.org This could involve the design of new chiral Lewis acids, Brønsted acids, or organocatalysts that can effectively interact with the substrate to induce high levels of enantioselectivity and diastereoselectivity. acs.org The development of such catalysts would not only be valuable for the synthesis of derivatives of this compound but could also have broader applications in organic synthesis. researchgate.net

| Catalyst Type | Target Reaction | Potential Advantages |

| Chiral Lewis Acids | Diels-Alder, Michael Addition | Activation of the dienone and creation of a chiral environment. acs.org |

| Chiral Brønsted Acids | Asymmetric Protonation, Cyclizations | Can catalyze reactions under mild conditions and offer unique selectivity profiles. acs.org |

| Organocatalysts (e.g., prolinol derivatives) | Epoxidation, Amination | Metal-free catalysis, often with high enantioselectivity. |

| Transition Metal Complexes | Hydrogenation, Cross-coupling | Can achieve high turnover numbers and provide access to a wide range of transformations. |

Table 2: Potential Catalytic Systems for Stereocontrol

Exploration of Bio-inspired Synthetic Routes

Nature often employs elegant and efficient strategies for the synthesis of complex molecules. A bio-inspired approach to the synthesis of this compound and its derivatives could lead to more sustainable and selective methods. nih.gov This could involve mimicking enzymatic reaction cascades or using whole-cell biocatalysts. For example, research into the biosynthesis of natural products containing similar polyketide or terpenoid backbones could provide inspiration for the design of synthetic routes. The use of enzymes, such as ene-reductases or lipases, for the stereoselective reduction or modification of the dienone could also be a fruitful area of investigation.

Advanced Spectroscopic Techniques for In Situ Reaction Monitoring

To gain a deeper understanding of the reaction kinetics and mechanisms involving this compound, the application of advanced spectroscopic techniques for in situ monitoring is essential. numberanalytics.comdatanose.nlrsc.orgmdpi.com Techniques such as time-resolved infrared (TRIR) spectroscopy and 2D-IR spectroscopy can provide real-time information on the formation and decay of transient intermediates. numberanalytics.com Hyphenated methods, like chromatography-IR spectroscopy, can aid in the identification of complex reaction mixtures. numberanalytics.com These advanced methods would allow for a more detailed picture of the reaction landscape than traditional offline analysis. rsc.org

| Spectroscopic Technique | Information Gained | Potential Application for this compound Reactions |

| Time-Resolved IR (TRIR) | Dynamics of short-lived intermediates. numberanalytics.com | Studying photochemical reactions or fast catalytic cycles. |

| 2D-IR Spectroscopy | Molecular structure and dynamics on a picosecond timescale. numberanalytics.com | Probing solvent-solute interactions and conformational changes. |